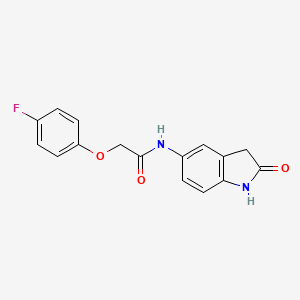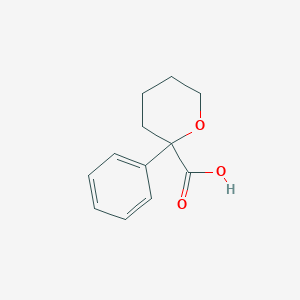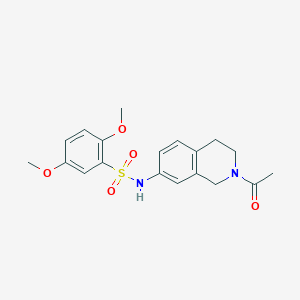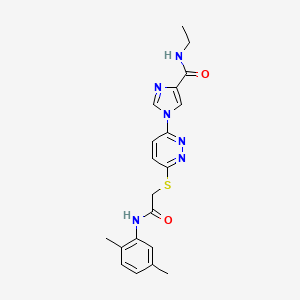
2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is a useful research compound. Its molecular formula is C16H13FN2O3 and its molecular weight is 300.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity and Radical Scavenging
Phenolic compounds, including certain derivatives related to 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide, have been studied for their antioxidant properties. These compounds have been found to inhibit lipid peroxidation and act as radical scavengers, which is significant in the context of preventing oxidative stress-related cellular damage (Dinis, Maderia, & Almeida, 1994).
Anticonvulsant and Antidepressant Effects
Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant and antidepressant effects. Studies have shown that some synthesized compounds exhibit protective effects against seizures and have potent antidepressant-like activity (Zhen, Peng, Zhao, Han, Jin, & Guan, 2015).
Antimicrobial Activity
Compounds structurally related to this compound have been tested for their antimicrobial activities. Some synthesized derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Anticancer Activity
Research has also focused on the anticancer activities of certain indole derivatives, which are closely related to this compound. These studies involve the design, synthesis, and evaluation of novel compounds as potential anticancer agents, exploring their mechanisms of action and potential as apoptosis inducers (El-Sharief, Ammar, Belal, El-Sharief, Mohamed, Mehany, Ali, & Ragab, 2019).
Photoreactivity Studies
The photoreactivity of compounds similar to this compound has been studied in different solvents. These studies provide insights into the photochemical behavior of these compounds, which is relevant for understanding their stability and reactivity under various conditions (Watanabe, Fukuyoshi, & Oda, 2015).
Antitubercular Agents
Research on 2-(quinolin-4-yloxy)acetamides, related to the compound , has revealed their potential as potent antitubercular agents. These compounds are active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and show promise for the development of new treatments for tuberculosis (Pissinate, Villela, Rodrigues-Junior, Giacobbo, Grams, Abbadi, Trindade, Nery, Bonan, Back, Campos, Basso, Santos, & Machado, 2016).
Neurochemical Studies
Certain analogs of this compound have been explored for their neurochemical effects, such as their interaction with dopamine and norepinephrine transporters. These studies provide valuable insights into the potential neuropsychiatric applications of these compounds (Madras, Xie, Lin, Jassen, Panas, Lynch, Johnson, Livni, Spencer, Bonab, Miller, & Fischman, 2006).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTFHJHZBDGUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-fluoro-3-methylphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2696141.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696143.png)

![Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2696147.png)
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2696148.png)

![3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2696150.png)
![2-[(4-Fluorobenzyl)amino]acetonitrile](/img/structure/B2696152.png)
![N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)-1,2,5,6-tetrahydropyridin-3-yl]benzamide](/img/structure/B2696153.png)
![2-methyl-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyrazine](/img/structure/B2696154.png)




